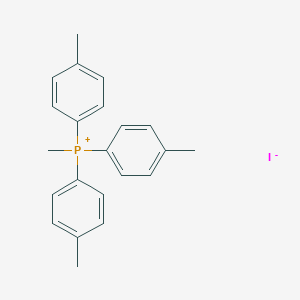
(Methyl)tri-4-tolylphosphonium Iodide-d3,13C
Cat. No. B174124
Key on ui cas rn:
1896-61-3
M. Wt: 446.3 g/mol
InChI Key: SUQPXWWSBRNXEE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04837391
Procedure details


Starting from 10.37 g (34.1 mmol) of tris (4-methylphenyl)phosphine and 6.7 g (48 mmol, 1.4 eq) of methyl iodide, 13.92 g (31.2 mmol, 91.5%) of methyltris(4-methylphenyl)phosphonium iodide was obtained: mp 213°-216° C.


Yield
91.5%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([P:8]([C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=2)[C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[CH3:23][I:24]>>[I-:24].[CH3:23][P+:8]([C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=1)([C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1)[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.37 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)P(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
6.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[I-].C[P+](C1=CC=C(C=C1)C)(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 31.2 mmol | |
| AMOUNT: MASS | 13.92 g | |
| YIELD: PERCENTYIELD | 91.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
